3-(4-Ethylphenyl)phenol
Overview
Description
3-(4-Ethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(4-Ethylphenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its simplicity and high efficiency, allowing for the synthesis of substituted phenols in very good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild reaction conditions and high yield. Additionally, the ipso-hydroxylation method can be employed for large-scale production due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used as an oxidizing agent.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) and tin(II) chloride (SnCl₂) are commonly used reducing agents.
Major Products Formed
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives
Reduction: Hydroquinones
Scientific Research Applications
3-(4-Ethylphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . This sulfation process is crucial for its metabolism and excretion. Additionally, the compound’s ability to cross the blood-brain barrier and its physicochemical similarity to endogenous metabolites play a significant role in its biological effects .
Comparison with Similar Compounds
3-(4-Ethylphenyl)phenol can be compared with other similar compounds such as:
Biological Activity
3-(4-Ethylphenyl)phenol, also known as 4-ethyl-3-phenylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and toxicological effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 210.26 g/mol. Its structure features a phenolic group substituted with an ethyl group at the para position relative to the hydroxyl group. This configuration may influence its biological activity, particularly in terms of interaction with biological targets.
1. Antimicrobial Activity
Research indicates that phenolic compounds, including this compound, exhibit antimicrobial properties. For instance, certain studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
A study by Hussain et al. (2019) highlighted that phenolic compounds possess significant antibacterial activity against common pathogens, suggesting that this compound may have similar effects. The mechanism of action is thought to involve the chelation of metal ions and disruption of electron transport chains in microbial cells.
2. Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
For example, a recent screening assay evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines, revealing that some derivatives exhibited selective toxicity towards leukemia cells at concentrations around 10 µM . Although specific data on this compound is limited, its structural similarity to other bioactive phenols suggests potential anticancer activity.
Toxicological Considerations
Despite its potential benefits, this compound may pose risks at elevated concentrations. Toxicological studies indicate that phenolic compounds can lead to cellular damage, particularly in gastrointestinal cells when present in high amounts. For instance, concentrations above 0.5 mM have been associated with significant reductions in cell viability and DNA damage in colonocyte cultures .
Moreover, the compound has been noted for its potential toxicity in humans, capable of causing respiratory distress and cardiovascular issues at high exposure levels .
Case Study: Microbial Interaction
A study examining gut microbiome interactions found that certain metabolites derived from phenolic compounds could influence neurological health by modulating gut-brain signaling pathways. Specifically, the presence of 4-ethylphenol (a related compound) was correlated with behavioral changes in animal models . This suggests a potential therapeutic avenue for neurodevelopmental disorders through dietary modulation of phenolic intake.
Research Findings: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), various phenolic compounds were tested against a panel of cancer cell lines. While specific results for this compound were not detailed, similar compounds showed varied levels of sensitivity across different cancer types . This reinforces the need for further targeted studies on this compound to elucidate its specific anticancer properties.
Properties
IUPAC Name |
3-(4-ethylphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHAPYWNIPWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651797 | |
Record name | 4'-Ethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855412-81-6 | |
Record name | 4'-Ethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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